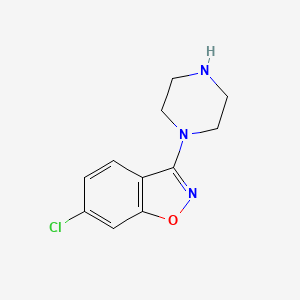![molecular formula C7H5NO3S B3162305 6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione CAS No. 877142-62-6](/img/structure/B3162305.png)
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
Descripción general
Descripción
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound with an intriguing fused ring system. Its chemical structure consists of a thieno[2,3-d][1,3]oxazine core, where the thieno ring (containing sulfur) and the oxazine ring (containing oxygen and nitrogen) are fused together. The methyl group at position 6 adds further complexity to its structure .
Synthesis Analysis
Several synthetic methods have been explored for the preparation of pyrido[2,3-d]pyrimidin-5-one derivatives, which share similarities with the thieno[2,3-d][1,3]oxazine scaffold. One such method involves the cyclization of 5-acetyl-4-aminopyrimidines under reflux conditions with MeONa in BuOH. Depending on the substituents present, this reaction leads to either pyrido[2,3-d]pyrimidin-5-one derivatives or pyrido[2,3-d]pyrimidin-7-one derivatives. The latter form arises when an activated CH2 group (e.g., PhCH2) is present in the amide moiety .
Molecular Structure Analysis
The molecular structure of this compound can be visualized using computational tools. It comprises a fused ring system with alternating sulfur, oxygen, and nitrogen atoms. The 3D conformation reveals the spatial arrangement of these atoms, influencing its chemical properties .
Chemical Reactions Analysis
The compound’s reactivity depends on the functional groups attached to its core structure. It can participate in nucleophilic substitutions, cyclizations, and other reactions typical of heterocyclic compounds. Further studies are needed to explore its specific reactivity patterns and potential applications .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione has been used in the synthesis of various organic compounds. For instance, it's involved in the synthesis of hybrids of natural alkaloids and thieno[2,3-d]pyrimidinones, offering potential in cancer therapy due to their cytotoxic effects on human cancer cells (Nie et al., 2018). Ahmed, Lofthouse, and Shaw (1974) also demonstrated its preparation from NN-dimethylurea, which further supports its utility in organic synthesis (Ahmed, Lofthouse, & Shaw, 1974).
Application in Heterocyclic Transformations
In heterocyclic chemistry, this compound has been utilized for various transformations. Singh, Aggarwal, and Kumar (1992) highlighted its role in the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones (Singh, Aggarwal, & Kumar, 1992).
Use in Combinatorial Chemistry
The compound is also significant in combinatorial chemistry, as demonstrated by Le Foulon et al. (2005), who synthesized a large library of thiophene ureidoacids using this compound (Le Foulon et al., 2005). This showcases its versatility in generating diverse molecular libraries for potential applications in drug discovery and development.
Facilitating Novel Organic Reactions
Furthermore, its use in facilitating novel organic reactions is evident from the work of Liu et al. (2018), where it was used in the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives (Liu et al., 2018). This indicates its potential in creating new organic compounds with various applications.
Mecanismo De Acción
Target of Action
The primary target of 6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is the tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme that plays a crucial role in bacterial resistance to many groups of known antibiotics .
Mode of Action
The compound interacts with TrmD, inhibiting its function. This inhibition disrupts the normal functioning of the bacteria, making them susceptible to the effects of antibiotics .
Biochemical Pathways
The inhibition of TrmD affects the methylation process of tRNA, a critical step in protein synthesis. This disruption in protein synthesis affects the growth and survival of the bacteria .
Pharmacokinetics
The compound’s high affinity to trmd suggests it may have good bioavailability .
Result of Action
The compound’s action results in the disruption of protein synthesis in bacteria, leading to their inability to grow and survive. This makes the bacteria more susceptible to the effects of antibiotics .
Propiedades
IUPAC Name |
6-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-3-2-4-5(12-3)8-7(10)11-6(4)9/h2H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYVNJOOVJOKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



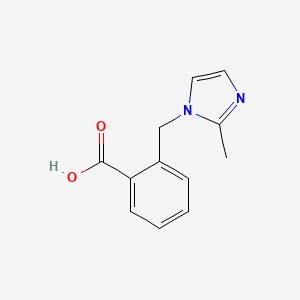
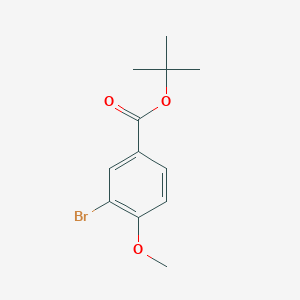
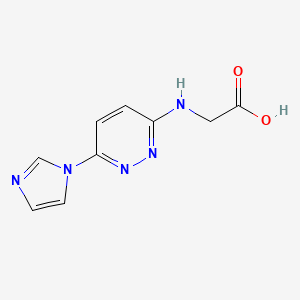
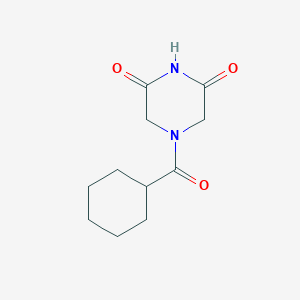
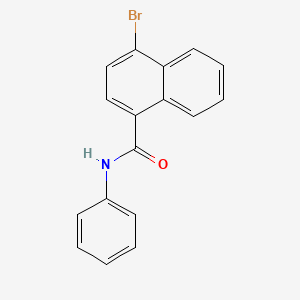
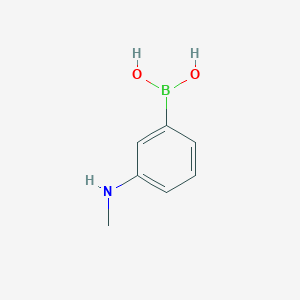



![4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine](/img/structure/B3162340.png)
